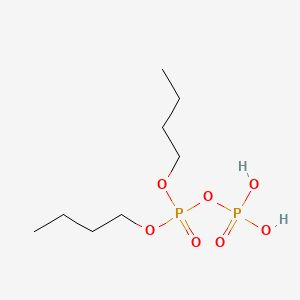
Dibutyl phosphono phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl phosphono phosphate is an organophosphorus compound with the chemical formula C8H19O4P. It is a colorless liquid that is insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl phosphono phosphate can be synthesized through the esterification of phosphoric acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions. The general reaction is as follows:
H3PO4+2C4H9OH→(C4H9O)2PO2H+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Dibutyl phosphono phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Dibutyl phosphono phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: It serves as a precursor for the synthesis of biologically active phosphonates.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used as a flame retardant, plasticizer, and anti-wear agent in lubricants.
Mechanism of Action
The mechanism of action of dibutyl phosphono phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic processes. In industrial applications, its flame-retardant properties are attributed to its ability to form a protective char layer on the surface of materials, preventing the spread of flames.
Comparison with Similar Compounds
Similar Compounds
Dibutyl phosphate: Similar in structure but lacks the phosphono group.
Diethyl phosphono phosphate: Similar but with ethyl groups instead of butyl groups.
Triphenyl phosphate: Contains phenyl groups instead of butyl groups.
Uniqueness
Dibutyl phosphono phosphate is unique due to its specific combination of butyl groups and the phosphono group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where both hydrophobicity and reactivity with nucleophiles are desired.
Properties
CAS No. |
28901-77-1 |
|---|---|
Molecular Formula |
C8H20O7P2 |
Molecular Weight |
290.19 g/mol |
IUPAC Name |
dibutyl phosphono phosphate |
InChI |
InChI=1S/C8H20O7P2/c1-3-5-7-13-17(12,14-8-6-4-2)15-16(9,10)11/h3-8H2,1-2H3,(H2,9,10,11) |
InChI Key |
WBJBEMDHFMUSAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















